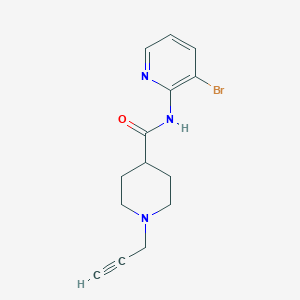![molecular formula C6H8F3NO B2841176 1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate CAS No. 1454909-15-9](/img/structure/B2841176.png)
1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane hemioxalate is an organic compound . It is available in solid form and is used for research purposes .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 288.3 and 284.36 . The compound should be stored in a refrigerator .Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
CAS RN |
1454909-15-9 |
|---|---|
Molecular Formula |
C6H8F3NO |
Molecular Weight |
167.13 g/mol |
IUPAC Name |
3-(trifluoromethyl)-2-oxa-6-azaspiro[3.3]heptane |
InChI |
InChI=1S/C6H8F3NO/c7-6(8,9)4-5(3-11-4)1-10-2-5/h4,10H,1-3H2 |
InChI Key |
OHZFVMDDSQGUBE-UHFFFAOYSA-N |
SMILES |
C1C2(CN1)COC2C(F)(F)F |
Canonical SMILES |
C1C2(CN1)COC2C(F)(F)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(9H-Fluoren-9-ylmethoxycarbonyl)-9-oxo-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2841094.png)
![3-[(4-Methylpyrimidin-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2841098.png)


![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2841103.png)
![6-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2841104.png)


![4-(4-(2-(4-Chlorophenoxy)ethyl)piperazin-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2841108.png)
![ethyl 2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2841110.png)

![2-Chloro-1-[5-(5-methylfuran-2-yl)-3-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2841114.png)
![N-isopropyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2841116.png)